Benzo[c][1,2,5]thiadiazol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
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Overview
Description
“Benzo[c][1,2,5]thiadiazol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” is a chemical compound. It is based on the benzo[c][1,2,5]thiadiazole (BTD) structure, which is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics .
Synthesis Analysis
The synthesis of similar compounds involves an improved method of creating 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Molecular Structure Analysis
According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (Eg), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .Chemical Reactions Analysis
The cross-coupling reactions of this dibromide were studied and found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Scientific Research Applications
Photovoltaics
Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics . The BTZ motif has received appreciable attention as a strongly electron accepting moiety, primarily for use in photovoltaic applications .
Fluorescent Sensors
The BTZ motif has also been used as fluorescent sensors . These sensors can be used for bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Visible-Light Organophotocatalysts
The BTZ motif has potential use as visible-light organophotocatalysts . This application has not received any in-depth study, but the initial research shows promising results .
Photocatalytic Applications
The BTZ group has also been researched for photocatalytic applications . This has mainly been limited to heterogeneous systems involving BTZ containing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) .
Drug Discovery and Design
Electronic and Optical Applications
Depending upon the interplay between the quinoid character, cross-conjugation, and the aromaticity of the core, these compounds exhibit tunable electronic structures, with energy gaps varying from 1.3 eV to 2.4 eV . This work marks a forward step towards the rational design of new materials for electronic and optical applications .
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazol (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group . This process is crucial for its function as a potential visible-light organophotocatalyst .
Biochemical Pathways
The btz motif has been researched for photocatalytic applications, primarily in heterogeneous systems involving btz-containing metal–organic frameworks (mofs), covalent organic frameworks (cofs), and conjugated porous polymers (cpps) .
Result of Action
Compounds based on the btz motif have been shown to have potential as visible-light organophotocatalysts .
Action Environment
The use of light as a “traceless” reagent has been discussed in the context of environmentally sustainable chemistry .
Future Directions
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-9(2)8-22(19,20)11-6-17(7-11)14(18)10-3-4-12-13(5-10)16-21-15-12/h3-5,9,11H,6-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBLMJIJYOGYCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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